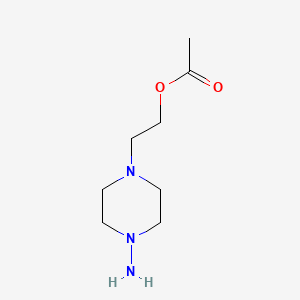

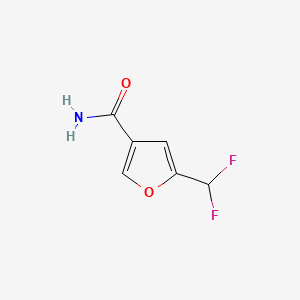

![molecular formula C6H6N2O2S B574585 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid CAS No. 193538-16-8](/img/structure/B574585.png)

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a chemical compound with the molecular formula C6H6N2O2S . It has a molecular weight of 170.19 g/mol . The IUPAC name for this compound is 2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid .

Synthesis Analysis

The synthesis of 2,3-dihydroimidazo[2,1-b][1,3]thiazoles has been described in the literature . A series of saturated dihydroimidazo[2,1-b]thiazoles were synthesized to understand the structure-activity relationship .Molecular Structure Analysis

The molecular structure of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid includes a 2,3-dihydroimidazo[2,1-b][1,3]thiazole ring attached to a carboxylic acid group . The compound has a complexity of 187 and a topological polar surface area of 80.4 Ų .Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid are not detailed in the search results, related compounds have been synthesized to understand the structure-activity relationship .Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.19 g/mol, an exact mass of 170.01499861 g/mol, and a monoisotopic mass of 170.01499861 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación

Synthetic and Biological Importance of 2-(thio)ureabenzothiazoles

The synthesis of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole derivatives demonstrates their significant role in medicinal chemistry due to their broad spectrum of biological activities. These compounds, including 2-(thio)ureabenzothiazoles, have shown promise in various pharmacological applications. Frentizole, a derivative of this class, is utilized in the treatment of rheumatoid arthritis and systemic lupus erythematosus. Moreover, compounds like Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides. The review emphasizes the potential therapeutic benefits of these compounds across a wide range of biological activities, suggesting their importance in the development of new pharmacophores (Rosales-Hernández et al., 2022).

Fascinating Chemistry of Benzimidazole and Benzthiazole Derivatives

A comprehensive review of the chemistry of benzimidazole and benzthiazole derivatives, including those related to 2,3-Dihydroimidazo[2,1-b][1,3]thiazole, outlines their versatile applications across different branches of chemistry. These compounds are known for their varied protonated and/or deprotonated forms, complex structures, and significant biological and electrochemical activities. The review identifies areas of potential interest for future investigations, suggesting these compounds as promising candidates for further exploration in scientific research (Boča et al., 2011).

Synthetic Approaches and Biological Applications of Azolylthiazoles

The review on synthetic approaches and biological applications of azolylthiazoles, which are closely related to 2,3-Dihydroimidazo[2,1-b][1,3]thiazole derivatives, highlights their importance in developing new treatments and drugs. These compounds exhibit a range of biological activities, underscoring their potential in medicinal chemistry and drug development. The review focuses on the classification based on the type of azole ring linked to the thiazole, presenting a new avenue for the discovery of bioactive compounds with diverse pharmacological effects (Ibrahim, 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-5(10)4-3-7-6-8(4)1-2-11-6/h3H,1-2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECVWJUSYJVNEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(N21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665339 |

Source

|

| Record name | 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193538-16-8 |

Source

|

| Record name | 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

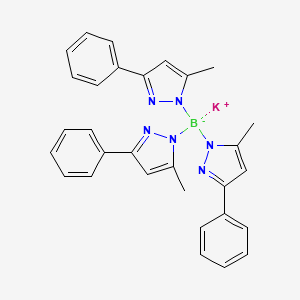

![4h-[1,3,5]Oxadiazino[3,4-a]benzimidazole](/img/structure/B574515.png)

![4-[Methoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B574518.png)